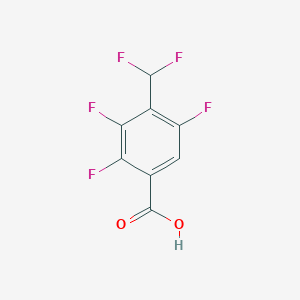

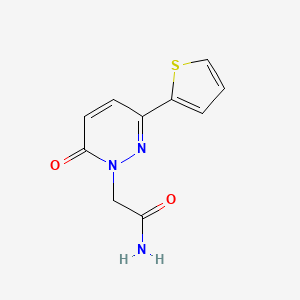

![molecular formula C18H20ClN5 B2740358 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890947-50-9](/img/structure/B2740358.png)

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as CP-673451, is a chemical compound that belongs to the class of pyrazolopyrimidine kinase inhibitors. It is a highly selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays an important role in angiogenesis, the process of forming new blood vessels from pre-existing ones. CP-673451 has been extensively studied for its potential applications in cancer therapy and other diseases related to angiogenesis.

科学的研究の応用

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have shown potential as antimicrobial and anticancer agents. These compounds were synthesized and characterized, with some exhibiting higher anticancer activity than the reference drug doxorubicin and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation showed promising insecticidal and antibacterial potential. The synthesis involved cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions. These compounds were tested against Pseudococcidae insects and selected microorganisms, demonstrating their potential in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are analogues of purines and have been identified as a class of compounds with affinity for A1 adenosine receptors. Research on these compounds, including variations in substituents at the N1 and N5 positions, has demonstrated their potential for interacting with adenosine receptors, which could have implications for neurological and cardiovascular diseases (Harden, Quinn, & Scammells, 1991).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Derivatives of pyrazolo[3,4-d]pyrimidine with various moieties were synthesized and tested for their antimicrobial activity. Certain compounds were found to be nearly as potent as standard antibiotics, indicating their potential for development into new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Antiproliferative and Proapoptotic Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and proapoptotic activities towards certain cancer cell lines by inhibiting Src phosphorylation. Some derivatives were found to be more active than reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).

特性

IUPAC Name |

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-12-6-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-4-14(19)7-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHWPDWRDNSDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)